3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a hydrazine derivative with a cyclopropylmethyl ketone in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases, including infections and cancer.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-cyclobutyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include:
3-cyclobutyl-4-(cyclopropylmethyl)-1,2,4-triazole
4-cyclobutyl-5-(cyclopropylmethyl)-1,2,4-triazol-3-one
3-cyclobutyl-4-(cyclopropylmethyl)-1,2,4-triazol-3-one
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the resulting biological activities
Properties
IUPAC Name |
3-cyclobutyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-12-11-9(8-2-1-3-8)13(10)6-7-4-5-7/h7-8H,1-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQDIYZDIFZMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC(=O)N2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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